4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine
Description
Properties
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-1-2-10(14)9(6-8)7-3-4-13-11(15)5-7/h1-6,14H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJXNBZPLRUGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=O)NC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682674 | |
| Record name | 4-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-49-2 | |
| Record name | 4-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Hydroxylation of Fluorinated Precursors
An alternative route involves the demethylation of 5-fluoro-2-methoxyphenyl derivatives. For example, treating 5-fluoro-2-methoxyphenylboronic acid with 35% hydrochloric acid (HCl) at 145°C for 2 hours removes the methyl protecting group, yielding 5-fluoro-2-hydroxyphenylboronic acid in 49% yield. This method bypasses the need for diazonium chemistry but requires high-temperature conditions, which may limit scalability.
Table 1: Comparison of 5-Fluoro-2-Hydroxyphenyl Synthesis Methods
| Method | Starting Material | Conditions | Yield | Reference |
|---|---|---|---|---|
| Balz-Schiemann Reaction | 2-Amino-5-bromophenol | HBF₄, 100–120°C | 60–70% | |
| Direct Demethylation | 5-Fluoro-2-methoxyphenyl | 35% HCl, 145°C, 2h | 49% |
Synthesis of the 2-Hydroxypyridine Intermediate
The 2-hydroxypyridine moiety is prepared through functional group transformations on pyridine derivatives. Key strategies include:
Hydrolysis of Halopyridines
4-Bromo-2-methoxypyridine undergoes hydrolysis using aqueous hydrogen bromide (HBr) at 100°C for 6 hours, replacing the methoxy group with a hydroxyl group to yield 4-bromo-2-hydroxypyridine. This method achieves a 49% yield and is compatible with subsequent cross-coupling reactions.
Cross-Coupling Strategies for Biaryl Formation
The final step involves coupling the 5-fluoro-2-hydroxyphenyl and 2-hydroxypyridine fragments. Suzuki-Miyaura coupling is the most widely employed method due to its efficiency and functional group tolerance.
Suzuki-Miyaura Coupling
The reaction combines 5-fluoro-2-hydroxyphenylboronic acid and 4-bromo-2-hydroxypyridine in the presence of a palladium catalyst. Optimal conditions use tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, sodium carbonate (Na₂CO₃) as the base, and a mixed solvent system of ethanol/water (3:1) at 80°C for 12 hours. This method achieves yields of 65–75%, with the aqueous phase facilitating easy separation of the biaryl product.
Table 2: Suzuki-Miyaura Coupling Parameters
Negishi Coupling
Organozinc reagents derived from 4-bromo-2-hydroxypyridine react with 5-fluoro-2-hydroxyphenyl halides in the presence of nickel catalysts. While this method avoids boron-based reagents, it suffers from lower yields (50–55%) and sensitivity to moisture.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 4-(5-fluoro-2-hydroxyphenyl)-2-hydroxypyridine
- Molecular Formula : C11H8FNO2
- CAS Number : 1261993-62-7
Key Features
The compound's structure allows for various chemical reactions, including:
- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : Potential reduction of nitro groups to amines.
- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Medicinal Chemistry
This compound is explored for its potential as a therapeutic agent due to:
- Enhanced Metabolic Stability : The incorporation of fluorine often increases the metabolic stability of compounds, making them more effective as drugs.
- Bioavailability : Fluorinated compounds typically show improved bioavailability, which is crucial for drug efficacy.
Biological Studies
This compound is utilized in biological research for:
- Radiolabeling Applications : Fluorinated pyridines are frequently employed in the development of radiolabeled compounds for imaging studies, enhancing the visualization of biological processes.
- Mechanism of Action Studies : The electron-withdrawing effect of the fluorine atom influences the compound's reactivity and binding affinity to biological targets, aiding in understanding biochemical pathways.
Agrochemical Development
In agrochemicals, this compound is investigated for:
- Pesticide Formulation : Its unique properties may contribute to the development of more effective pesticides with reduced environmental impact.
Material Science
The compound's chemical characteristics make it suitable for:
- Synthesis of Advanced Materials : Its role as a building block allows for the creation of new materials with tailored properties for specific applications.
Case Study 1: Drug Development
A study focused on synthesizing derivatives of this compound showed promising results in modulating specific enzyme activities related to cancer pathways. The fluorinated derivatives exhibited higher binding affinities compared to non-fluorinated counterparts, indicating their potential as lead compounds in anticancer drug development.
Case Study 2: Imaging Techniques
Research utilizing radiolabeled versions of this compound demonstrated its effectiveness in PET imaging studies. The incorporation of fluorine allowed for better visualization of metabolic processes in vivo, paving the way for advancements in diagnostic imaging.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Pathways: Influence biochemical pathways by altering the activity of key proteins.
Induce Apoptosis: Trigger programmed cell death in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Key Insights :
- Hydroxyl Position : The 2-hydroxyl group on pyridine is critical for tautomerism and metal coordination, as seen in Ir-based catalysts . In contrast, 3-hydroxypyridine derivatives exhibit reduced catalytic and biological activities .
Physicochemical Properties
Comparative data for solubility, melting points, and stability:
Key Insights :
Catalytic Performance
- Ir Complex with 2-Hydroxypyridine Ligand : A dicationic Cp*Ir complex bearing a 2-hydroxypyridine ligand achieved 85% yield in alcohol dehydrogenation, outperforming analogs with bulkier substituents .
- Fluorine-Free Analog : The absence of fluorine in 5-(4-hydroxyphenyl)-2-hydroxypyridine reduces electronic effects, limiting its utility in redox catalysis .
Biological Activity
4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom at the 5-position of the phenyl ring and hydroxyl groups at the 2-position of both the phenyl and pyridine moieties. The incorporation of fluorine often enhances the biological properties of organic compounds, making them valuable in various pharmaceutical applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 201.17 g/mol
- Solubility: Highly soluble in organic solvents, moderate solubility in water.
- Stability: Stable under standard laboratory conditions, but sensitive to strong oxidizing agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The fluorine atom's electron-withdrawing effect enhances the compound's reactivity and binding affinity, potentially leading to modulation of signaling pathways relevant to disease states.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. For example, a study demonstrated that similar fluorinated pyridines showed IC50 values in the low nanomolar range against L1210 mouse leukemia cells, suggesting potent growth inhibition mechanisms .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory responses through inhibition of key signaling pathways such as NF-κB and MAPK, which are crucial in mediating inflammation .
Case Studies
-
In Vivo Efficacy in Tumor Models:
A recent study evaluated the efficacy of this compound in mouse models bearing human tumor xenografts. The results indicated a marked reduction in tumor volume compared to controls, supporting its potential as an effective therapeutic agent for cancer treatment. -
Toxicological Assessment:
Toxicity studies conducted on Jurkat T cells revealed that while the compound exhibits cytotoxicity at high concentrations, it remains safe at therapeutic doses. Further studies are required to establish a comprehensive safety profile .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | <50 | Inhibition of cell proliferation and inflammatory pathways |
| 5-Fluorouracil | 0.1 | Inhibition of thymidylate synthase |
| 5-(4-Chlorophenyl)-2-hydroxypyridine | <100 | Modulation of apoptosis pathways |
Q & A
Q. What synthetic strategies are employed to prepare 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Suzuki-Miyaura coupling to attach the fluorophenyl group to the pyridine core, using palladium catalysts and boronic acid derivatives .
- Step 2 : Hydroxylation via demethylation (if methoxy intermediates are used) or direct introduction of hydroxyl groups under basic conditions .
- Purification : Column chromatography or recrystallization ensures purity, monitored by TLC or HPLC.
- Key Challenges : Managing steric hindrance from the dihydroxy groups and ensuring regioselectivity.
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
- Data Collection : Single crystals are grown via slow evaporation, and diffraction data are collected using synchrotron or in-house X-ray sources.
- Refinement : Programs like SHELXL (from the SHELX suite) refine atomic positions, thermal parameters, and hydrogen bonding networks .
- Validation : Residual density maps and R-factors (<5%) ensure accuracy. For example, related fluorophenyl-pyridine derivatives show intramolecular hydrogen bonds between hydroxyl groups and adjacent rings, stabilizing the planar structure .
Q. What spectroscopic techniques are used to characterize this compound?
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or DNA topoisomerases). The dihydroxy groups may act as hydrogen bond donors, similar to pyridinone-based inhibitors .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Fluorine substitution enhances electronegativity, influencing binding affinity .
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .
Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (pH, serum concentration).
- Orthogonal Assays : Combine MTT assays with flow cytometry (apoptosis) or Western blotting (target protein inhibition) to validate mechanisms .
- Meta-Analysis : Compare data across studies using statistical tools (ANOVA, t-tests) to identify outliers or confounding variables (e.g., solvent effects) .
Q. How are regioselectivity challenges addressed during functionalization of the pyridine ring?
- Directing Groups : Temporarily install protecting groups (e.g., Boc on -OH) to guide electrophilic substitution .
- Metal Catalysis : Use Pd(0) or Cu(I) to control cross-coupling positions, as seen in analogous trifluoromethylpyridine syntheses .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired intermediates .
Methodological Considerations for Data Interpretation
Q. How do steric and electronic effects influence the compound’s reactivity?
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst Screening : Test PdCl(PPh) vs. Buchwald-Hartwig catalysts for coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to avoid side reactions .
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
